

3,4-Dimethyl-5-nitropyridine chemical properties

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Compound of Interest

Compound Name: 3,4-Dimethyl-5-nitropyridine

Cat. No.: B1610478

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An In-depth Technical Guide to **3,4-Dimethyl-5-nitropyridine**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,4-Dimethyl-5-nitropyridine**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory practice.

Introduction: The Strategic Importance of Substituted Nitropyridines

In the landscape of pharmaceutical development, nitrogen-containing heterocycles are foundational structural motifs. Approximately 14% of FDA-approved N-heterocyclic drugs feature a pyridine moiety, underscoring its significance.^[1] **3,4-Dimethyl-5-nitropyridine** (CAS No. 65169-36-0) emerges as a particularly valuable intermediate within this class.^{[2][3][4]}

The compound's utility is rooted in the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations.^[5] This, combined with the directing effects of the two methyl groups, provides chemists with a powerful tool for constructing complex molecular architectures. This guide will explore the fundamental

characteristics of this molecule, providing the technical foundation necessary for its effective use in research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of **3,4-Dimethyl-5-nitropyridine** are well-defined, allowing for reliable identification and quality control.

Core Physical Properties

The fundamental physical constants for **3,4-Dimethyl-5-nitropyridine** are summarized below, providing essential data for handling, storage, and reaction setup.

Property	Value	Reference
CAS Number	65169-36-0	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	152.15 g/mol	[2]
Appearance	Yellow prisms	[6]
Melting Point	45.7°C	[2]
Boiling Point	270.8 ± 35.0°C	[2]
Density	1.197 ± 0.06 g/cm ³	[2]
IUPAC Name	3,4-dimethyl-5-nitropyridine	[2]

Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure and purity of synthesized **3,4-Dimethyl-5-nitropyridine**. The following data represents a typical spectral signature.

Spectroscopy Type	Key Peaks and Assignments	Reference
^1H NMR	δ (ppm): 2.61 (s, 3H, CH_3), 2.63 (s, 3H, CH_3), 7.26 (br s, 1H, Ar-H), 9.10 (s, 1H, Ar-H)	[7]
^{13}C NMR	δ (ppm): 20.2, 24.3, 126.6, 143.2, 143.8, 145.7, 163.3	[7]
Mass Spectrometry	Expected M^+ peak at m/z 152.15, consistent with the molecular weight.	[2]
Infrared (IR)	Expected strong peaks for N-O stretching (nitro group) around $1530\text{-}1500\text{ cm}^{-1}$ and $1370\text{-}1330\text{ cm}^{-1}$, and $\text{C}=\text{N}/\text{C}=\text{C}$ stretching for the aromatic ring.	[8][9]

Synthesis and Mechanistic Considerations

The primary route to **3,4-Dimethyl-5-nitropyridine** is through the direct nitration of 3,4-dimethylpyridine (3,4-lutidine). The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.

Electrophilic Nitration Workflow

A robust and commonly cited method employs nitric acid in the presence of trifluoroacetic anhydride.[6][7] This combination is highly effective for the nitration of pyridine rings, which are generally deactivated towards electrophilic aromatic substitution.

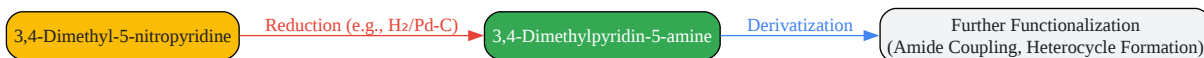
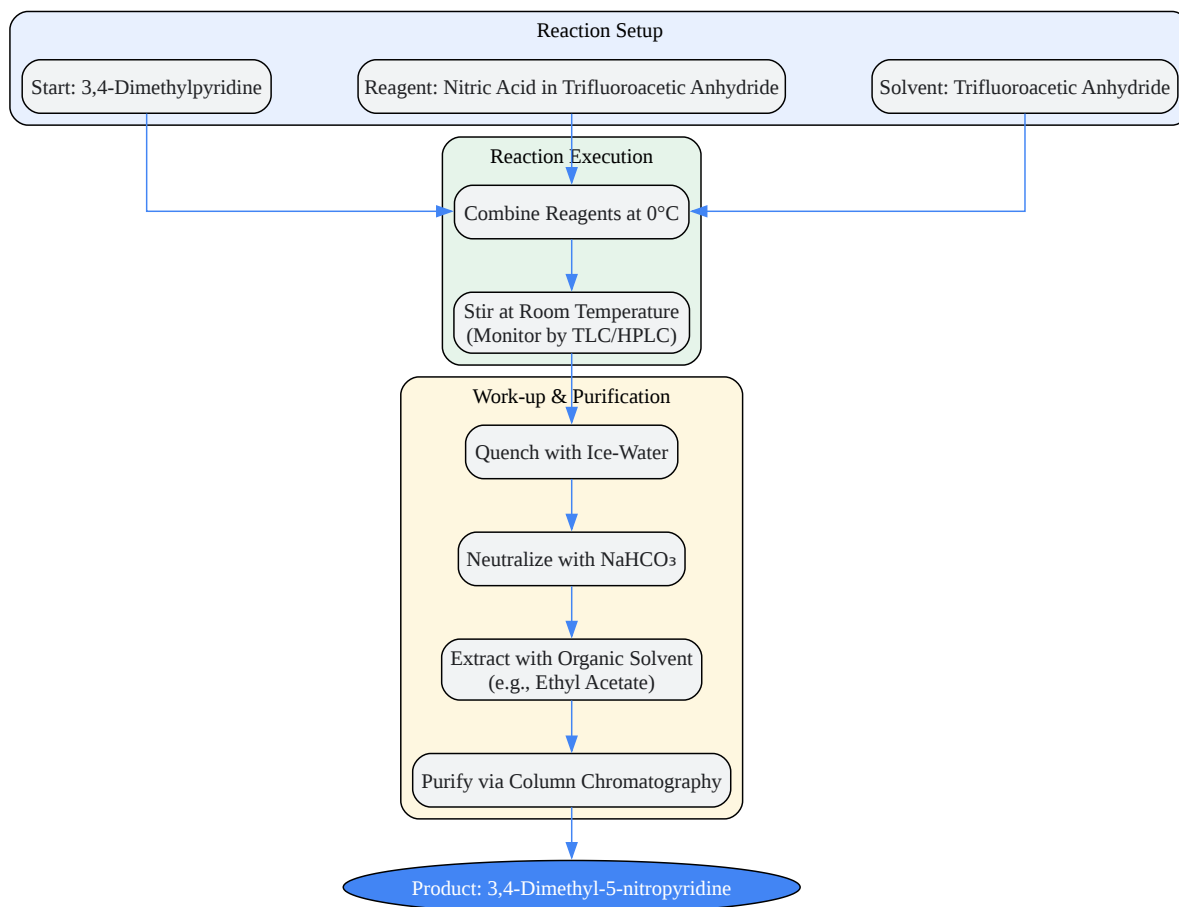
Causality Behind the Method:

- **Deactivated Ring:** The pyridine nitrogen acts as an electron-withdrawing group, making the ring less nucleophilic than benzene. Direct nitration with standard nitric/sulfuric acid mixtures is often inefficient.

- Role of Trifluoroacetic Anhydride (TFAA): TFAA reacts with nitric acid to form the highly reactive nitrating species, trifluoroacetyl nitrate. This reagent is potent enough to nitrate the deactivated pyridine ring under relatively mild conditions. The in-situ generation of dinitrogen pentoxide has also been proposed as a key reactive intermediate in such systems.[6][10]
- Regioselectivity: The electrophilic attack (by NO_2^+) occurs preferentially at the β -position (C-3 or C-5) of the pyridine ring, which is electronically less disfavored than the α (C-2, C-6) or γ (C-4) positions. The existing methyl groups at C-3 and C-4 further direct the incoming nitro group to the C-5 position.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from starting material to purified product.



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